molecular formula C21H20N2O4S B2647906 Methyl 4-((4-(4-propoxyphenyl)thiazol-2-yl)carbamoyl)benzoate CAS No. 391876-96-3

Methyl 4-((4-(4-propoxyphenyl)thiazol-2-yl)carbamoyl)benzoate

Cat. No. B2647906
CAS RN: 391876-96-3
M. Wt: 396.46
InChI Key: YOSKGKHBYYYRFB-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles that include imidazoles and oxazoles . Thiazoles have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone with thiourea or thioamide to form an intermediate, which is then cyclized to form the thiazole ring . The exact synthesis process can vary depending on the specific substituents on the thiazole ring .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The reactivity of thiazole derivatives can depend on the specific substituents on the thiazole ring. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Crystal Engineering

  • Pressure-Induced Phase Transition: Methyl 2-(carbazol-9-yl)benzoate, a structurally related compound, shows a unique behavior under high pressure, transforming from a Z′ = 8 to a Z′ = 2 structure. This demonstrates the potential of applying pressure as a tool in crystal engineering for substances like Methyl 4-((4-(4-propoxyphenyl)thiazol-2-yl)carbamoyl)benzoate (Johnstone et al., 2010).

Synthesis and Spectroscopic Identification

  • Formation of Aromatic Schiff Bases: The compound 4-n-propoxy benzoic acid, a related compound, can be converted to various aromatic Schiff bases. This process showcases the chemical versatility and potential applications in synthesizing new compounds with structures similar to this compound (Azeez & Hamad, 2017).

Molecular Aggregation Studies

  • Spectroscopic Analysis of Molecular Aggregation: Studies on compounds like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol show the importance of spectroscopic studies in understanding the aggregation processes in molecules, which could be relevant for similar compounds like this compound (Matwijczuk et al., 2016).

Chalcogen Bonding and Conformational Analysis

  • Structural and Conformational Properties: Research on O-methyl (4-fluorobenzoyl)carbamothioate and related compounds offers insights into the structural and conformational properties, including chalcogen bonding, which could be relevant for understanding this compound (Channar et al., 2020).

Radiotracer Synthesis for Medical Imaging

  • Synthesis of Radiotracers: The synthesis of carbon-11-labeled CK1 inhibitors demonstrates the potential use of this compound in creating radiotracers for medical imaging, such as in Alzheimer's disease (Gao, Wang, & Zheng, 2018).

Polymer Synthesis and Liquid Crystal Research

  • Thermotropic Polyesters Synthesis: Research into thermotropic polyesters based on related aromatic compounds shows potential applications in polymer science, which could be applicable to this compound (Kricheldorf & Thomsen, 1992).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their specific biological activity. For example, some thiazole derivatives exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .

Future Directions

Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives and studying their biological activities to develop new drugs .

properties

IUPAC Name

methyl 4-[[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-3-12-27-17-10-8-14(9-11-17)18-13-28-21(22-18)23-19(24)15-4-6-16(7-5-15)20(25)26-2/h4-11,13H,3,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSKGKHBYYYRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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